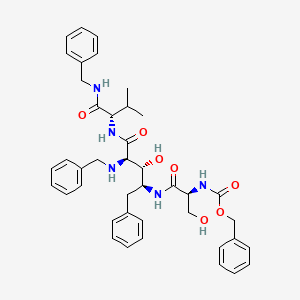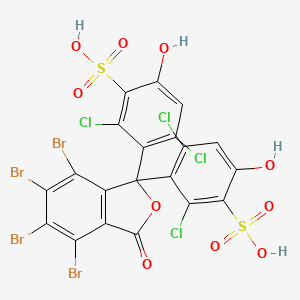
3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid typically involves multi-step organic reactions. The process begins with the bromination of isobenzofuranone, followed by the introduction of dichloro and hydroxy groups through electrophilic substitution reactions. The final step involves the sulfonation of the aromatic rings to introduce sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The process would likely involve large-scale reactors and continuous monitoring to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of halogen atoms or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its halogenated structure may exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential therapeutic applications can be investigated, particularly in the development of new pharmaceuticals. Its unique chemical properties may offer advantages in targeting specific biological pathways.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds include other halogenated isobenzofuran derivatives and sulfonic acid-containing molecules. Examples include:
- 3,3’-(4,5,6,7-Tetrachloro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dibromo-6-hydroxybenzenesulphonic) acid
- 3,3’-(4,5,6,7-Tetrafluoro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
Uniqueness
The uniqueness of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid lies in its specific combination of halogen atoms and sulfonic acid groups, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
特性
CAS番号 |
93858-94-7 |
|---|---|
分子式 |
C20H6Br4Cl4O10S2 |
分子量 |
931.8 g/mol |
IUPAC名 |
2,4-dichloro-6-hydroxy-3-[4,5,6,7-tetrabromo-1-(2,6-dichloro-4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H6Br4Cl4O10S2/c21-11-7-10(12(22)14(24)13(11)23)20(38-19(7)31,8-3(25)1-5(29)17(15(8)27)39(32,33)34)9-4(26)2-6(30)18(16(9)28)40(35,36)37/h1-2,29-30H,(H,32,33,34)(H,35,36,37) |
InChIキー |
LOKHDMBPIHPTHW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=C(C=C(C(=C4Cl)S(=O)(=O)O)O)Cl)Cl)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


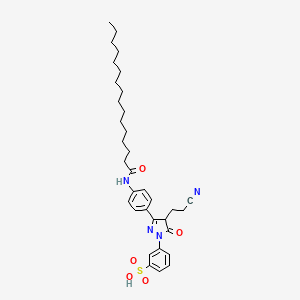
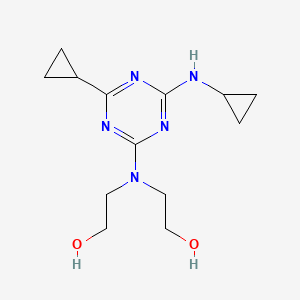
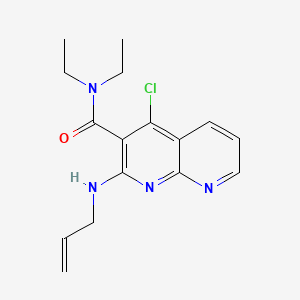
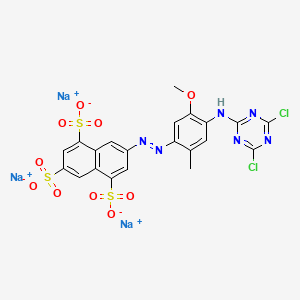
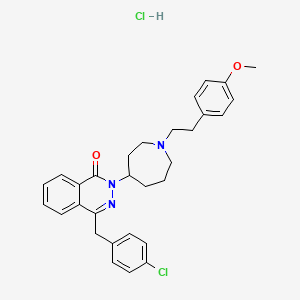
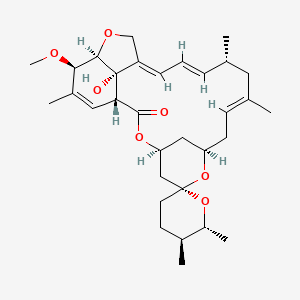
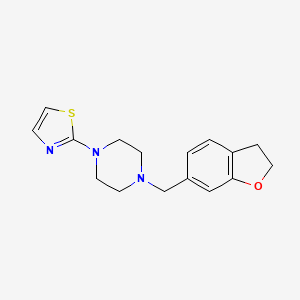

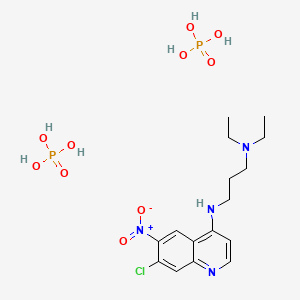
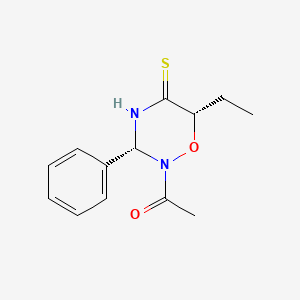
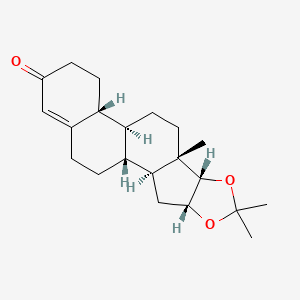

![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
